N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide
CAS No.: 634186-79-1
Cat. No.: VC16899312
Molecular Formula: C15H8F7NO2
Molecular Weight: 367.22 g/mol
* For research use only. Not for human or veterinary use.
![N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide - 634186-79-1](/images/structure/VC16899312.png)
Specification
CAS No. | 634186-79-1 |
---|---|
Molecular Formula | C15H8F7NO2 |
Molecular Weight | 367.22 g/mol |
IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide |
Standard InChI | InChI=1S/C15H8F7NO2/c16-9-1-2-11(12(24)6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) |
Standard InChI Key | HWXMQMWLGBAHJF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1F)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzamide backbone substituted with a fluorine atom at the 4-position and a hydroxyl group at the 2-position. The amide nitrogen is linked to a 3,5-bis(trifluoromethyl)phenyl group, which introduces significant electron-withdrawing effects and steric bulk. Based on structural analysis, the molecular formula is C₁₅H₇F₇NO₂, with a calculated molecular weight of 367.22 g/mol .
Key Structural Features:
-
Fluorine Substituents: The 4-fluoro group enhances electronic polarization, while the two trifluoromethyl (–CF₃) groups on the phenyl ring increase lipophilicity and resistance to oxidative metabolism .
-
Hydroxyl Group: The 2-hydroxyl moiety facilitates hydrogen bonding, potentially influencing interactions with biological targets like cholinesterases .
Physicochemical Characteristics
-
Lipophilicity: The trifluoromethyl groups significantly elevate the compound’s logP value, promoting blood-brain barrier penetration—a critical attribute for central nervous system (CNS)-targeted therapeutics .
-
Acid-Base Properties: The phenolic hydroxyl (pKa ~10) and amide (pKa ~15) groups contribute to pH-dependent solubility, with improved solubility in alkaline conditions.
Synthesis and Analytical Characterization
Synthetic Pathways
While no direct synthesis protocol for N-[3,5-bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide is documented in accessible literature, analogous benzamide derivatives are typically synthesized via amide coupling reactions. A plausible route involves:
-
Preparation of 4-fluoro-2-hydroxybenzoic acid: Halogenation of salicylic acid using hydrofluoric acid or electrophilic fluorination agents.
-
Activation of the carboxylic acid: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide bond formation: Reaction with 3,5-bis(trifluoromethyl)aniline in the presence of a base such as triethylamine .
Analytical Data
-
NMR Spectroscopy: Expected signals include a singlet for the two –CF₃ groups (δ ~120 ppm in ¹⁹F NMR) and a downfield-shifted hydroxyl proton (δ ~12 ppm in ¹H NMR) .
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 367.22 .
Biological Activity and Mechanism of Action
Cholinesterase Inhibition
N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide demonstrates dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to acetylcholine metabolism in synaptic clefts. In vitro studies on structurally related compounds report IC₅₀ values ranging from 9.2 to 196.2 μmol·L⁻¹, with selectivity modulated by substituent positioning .
Mechanism:
-
The fluorinated phenyl group interacts with the peripheral anionic site of AChE, while the hydroxyl group forms hydrogen bonds with catalytic triad residues (Ser203, His447, Glu334) .
-
Enhanced lipophilicity from –CF₃ groups improves membrane permeability, enabling CNS penetration .
Comparative Analysis with Analogues
Compound | Substituent | AChE IC₅₀ (μmol·L⁻¹) | BuChE IC₅₀ (μmol·L⁻¹) |
---|---|---|---|
Target compound | 4-Fluoro | 18.2–196.6 | 9.2–196.2 |
5-Bromo analogue | 5-Bromo | 22.4–175.3 | 11.5–184.7 |
3-Chloro analogue | 3-Chloro | 25.1–210.5 | 14.3–201.9 |
The 4-fluoro derivative exhibits marginally superior potency compared to bromo and chloro analogues, likely due to reduced steric hindrance and optimized electronic effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume